molecular formula C16H19N5O2 B5770742 ethyl 4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoate

ethyl 4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoate

Cat. No.: B5770742
M. Wt: 313.35 g/mol
InChI Key: CMUPROWAPSNZIE-UHFFFAOYSA-N
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Description

Ethyl 4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds with a wide range of biological activities and are crucial in medicinal chemistry due to their presence in DNA, RNA, and various natural products such as antibiotics and vitamins

Chemical Reactions Analysis

Ethyl 4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoate involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine moiety is known to interact with nucleic acids, potentially inhibiting or modifying their function. This interaction can lead to various biological effects, including antibacterial and anticancer activities .

Comparison with Similar Compounds

Ethyl 4-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoate can be compared with other pyrimidine derivatives such as:

Properties

IUPAC Name

ethyl 4-[[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-4-23-14(22)12-5-7-13(8-6-12)20-15(17)21-16-18-10(2)9-11(3)19-16/h5-9H,4H2,1-3H3,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUPROWAPSNZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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